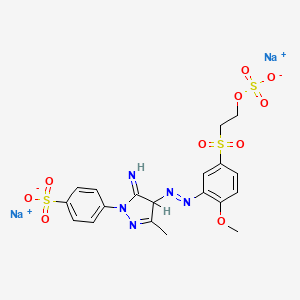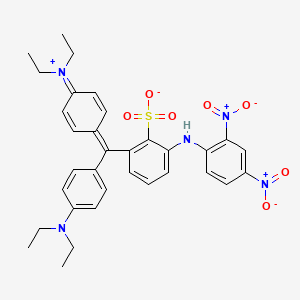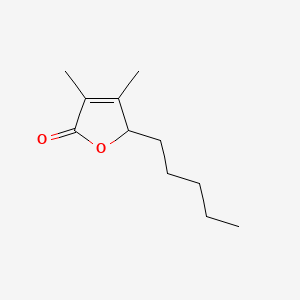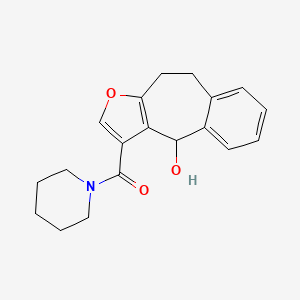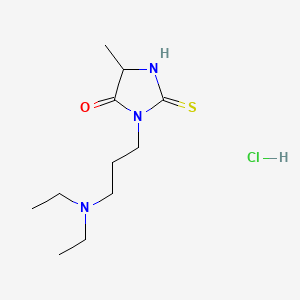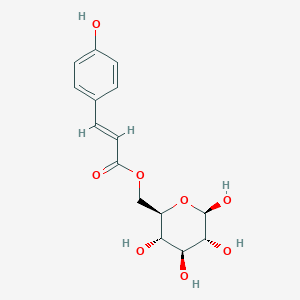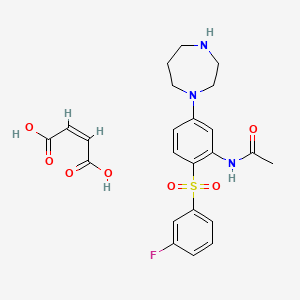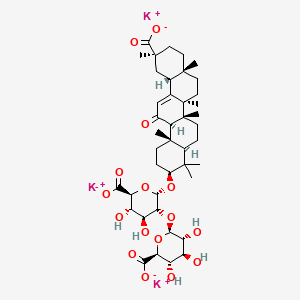
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a 2,6-dichlorophenyl group attached to an acetyl group, which is further linked to an ethylguanidine moiety. This compound is of interest due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine typically involves the following steps:
Formation of 2,6-Dichloroacetophenone: This can be achieved by chlorinating acetophenone using chlorine gas in the presence of a catalyst such as ferric chloride.
Acetylation: The 2,6-dichloroacetophenone is then acetylated using acetic anhydride in the presence of a base like pyridine to form 1-(2,6-dichlorophenyl)ethanone.
Guanidination: The final step involves reacting 1-(2,6-dichlorophenyl)ethanone with ethylguanidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate inflammatory pathways and oxidative stress responses.
相似化合物的比较
2,6-Dichloroacetophenone: Shares the 2,6-dichlorophenyl group but lacks the guanidine moiety.
Aceclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure but different functional groups.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
Uniqueness: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is unique due to its combination of the 2,6-dichlorophenyl group with an ethylguanidine moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
91457-53-3 |
|---|---|
分子式 |
C11H13Cl2N3O |
分子量 |
274.14 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-N-(N'-ethylcarbamimidoyl)acetamide |
InChI |
InChI=1S/C11H13Cl2N3O/c1-2-15-11(14)16-10(17)6-7-8(12)4-3-5-9(7)13/h3-5H,2,6H2,1H3,(H3,14,15,16,17) |
InChI 键 |
MTXRYLDKVRPTGG-UHFFFAOYSA-N |
规范 SMILES |
CCN=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
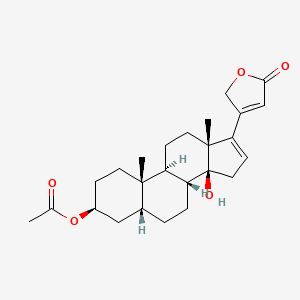
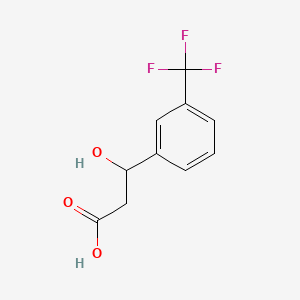
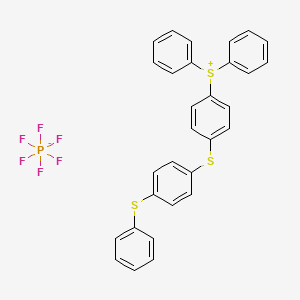
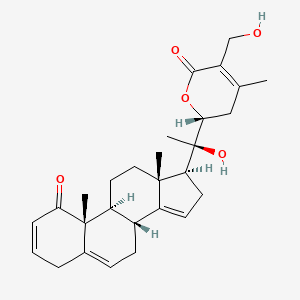
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
